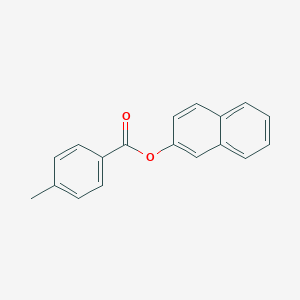

2-naphthyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

84647-13-2 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

naphthalen-2-yl 4-methylbenzoate |

InChI |

InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |

InChI Key |

YFQGMYOMLGSYSX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Strategies for 2 Naphthyl 4 Methylbenzoate and Analogous Aromatic Esters

Esterification Reactions of 2-Naphthol (B1666908) and 4-Methylbenzoic Acid

The most direct conceptual route to 2-naphthyl 4-methylbenzoate involves the condensation reaction between 2-naphthol and 4-methylbenzoic acid. This transformation can be accomplished through several distinct approaches, each with its own advantages regarding reaction conditions, reactivity, and yield.

Direct Esterification Approaches

Direct esterification, often known as Fischer-Speier esterification, involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this would entail heating 2-naphthol and 4-methylbenzoic acid with a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium toward the product, water, a byproduct, must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

However, the direct acid-catalyzed esterification of phenols and naphthols is often less efficient than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. acs.org The reactivity can be low, requiring harsh conditions which may lead to side reactions.

Schotten-Baumann Reaction and Variants

A more common and highly effective method for synthesizing aromatic esters is the Schotten-Baumann reaction. wikipedia.org This method utilizes a more reactive acylating agent, typically an acyl chloride, in the presence of a base. For the synthesis of this compound, 2-naphthol is reacted with 4-methylbenzoyl chloride.

The reaction is typically performed under biphasic conditions, with an aqueous base (like sodium hydroxide) and an organic solvent (like dichloromethane (B109758) or diethyl ether) to dissolve the reactants. wikipedia.orgiitk.ac.in The base serves two critical roles: it deprotonates the 2-naphthol to form the more nucleophilic naphthoxide ion and neutralizes the hydrochloric acid byproduct, preventing it from protonating the starting material or product. byjus.com Pyridine (B92270) can also be used as a base, which may also act as a nucleophilic catalyst, further enhancing the reactivity of the acyl chloride. byjus.com The general procedure involves dissolving 2-naphthol in the organic solvent and adding the 4-methylbenzoyl chloride, followed by the addition of the base, often with vigorous stirring to facilitate the reaction at the interface of the two phases.

Transesterification Methodologies

Transesterification is another viable pathway where an existing ester reacts with an alcohol in the presence of a catalyst to exchange the alcohol moiety. acs.org To synthesize this compound, one could react a simple ester of 4-methylbenzoic acid, such as methyl 4-methylbenzoate, with 2-naphthol.

This equilibrium-driven reaction can be catalyzed by either acids or bases. Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, are often effective. rsc.orgresearchgate.net Recent studies have shown that potassium carbonate can efficiently catalyze the transesterification of various aryl esters with phenols. researchgate.netscispace.com For example, naphthalen-2-yl benzoate (B1203000) has been shown to react with phenol (B47542) in the presence of a potassium catalyst to yield the transesterification product. scispace.com The reaction often requires elevated temperatures to proceed at a reasonable rate. researchgate.net The choice of starting ester is crucial; using a volatile alcohol like methanol (B129727) in the starting ester (e.g., methyl 4-methylbenzoate) allows for its removal by distillation to drive the reaction forward.

Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct combination of 2-naphthol and 4-methylbenzoic acid (or its acid chloride), other synthetic strategies and the chemistry of their precursors are crucial for a comprehensive understanding.

The primary precursor for the Schotten-Baumann reaction is 4-methylbenzoyl chloride. This essential acylating agent is typically synthesized from 4-methylbenzoic acid. A standard laboratory and industrial method involves reacting 4-methylbenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used. 4-methylbenzoic acid itself can be prepared via the oxidation of p-xylene. chegg.com

Alternative esterification methods that avoid the need for acyl chlorides include using coupling reagents to activate the carboxylic acid directly. Reagents used in Steglich or Yamaguchi esterification could potentially be applied, although they are more commonly used for complex molecules. Furthermore, transition-metal-catalyzed cross-coupling reactions represent a modern alternative for forming C–O bonds, though they are less common for simple ester synthesis. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of this compound requires careful optimization of reaction parameters for the chosen synthetic route.

For the Schotten-Baumann reaction , key variables include the solvent, base, temperature, and stoichiometry.

Solvent: Polar aprotic solvents like dichloromethane or acetonitrile (B52724) can enhance the electrophilicity of the acyl chloride and stabilize reaction intermediates, often leading to higher yields compared to nonpolar solvents like toluene (B28343).

Temperature: While gentle heating (e.g., 40-50°C) can increase the reaction rate, excessive temperatures can promote side reactions like hydrolysis of the acyl chloride or the ester product.

Catalysis: The use of phase-transfer catalysts (PTCs) can significantly improve reaction rates and yields in biphasic systems. fzgxjckxxb.comias.ac.in Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts facilitate the transfer of the naphthoxide anion from the aqueous phase to the organic phase, where it can react with the acyl chloride. fzgxjckxxb.comcrdeepjournal.org This technique can lead to faster, more efficient reactions under milder conditions. fzgxjckxxb.comias.ac.in

The table below illustrates how reaction conditions can be optimized.

Table 1: Optimization of Aromatic Ester Synthesis

| Parameter | Condition | Observed Effect on Yield/Rate |

|---|---|---|

| Solvent Choice | Acetonitrile vs. Toluene | Higher yields are often observed in more polar aprotic solvents like acetonitrile (e.g., 88%) compared to non-polar solvents like toluene (e.g., 72%). |

| Temperature | 50°C vs. 30°C | Increasing temperature can significantly increase the reaction rate, but may also promote hydrolysis or side reactions if too high. |

| Catalyst | Phase-Transfer Catalyst (PTC) vs. No PTC | The addition of a PTC (e.g., quaternary ammonium salt) in a biphasic system can accelerate the reaction and increase yields. fzgxjckxxb.comcrdeepjournal.org |

| Base | Pyridine vs. NaOH(aq) | Pyridine can act as both a base and a nucleophilic catalyst, sometimes leading to a more powerful acylating system. byjus.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. kahedu.edu.inasdlib.org These approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. tmv.ac.in

Solvent-Free Synthesis: One significant advancement is the use of solvent-free or "dry media" conditions. researchgate.net For analogous esters, reactions have been successfully carried out by grinding the reactants together, sometimes with a solid support like silica (B1680970) or alumina, or by using microwave irradiation without any solvent. cdnsciencepub.com These methods reduce volatile organic compound (VOC) emissions and can simplify product purification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the synthesis of naphthyl esters and related compounds, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govsioc-journal.cn The energy is delivered directly to the reacting molecules, leading to rapid and uniform heating. kahedu.edu.in

Alternative Catalysts: Research into replacing traditional strong acids or corrosive reagents with more benign catalysts is ongoing. This includes using solid acid catalysts like modified clays (B1170129) (e.g., Montmorillonite K10), which are reusable and easily separated from the reaction mixture. ijstr.org Biocatalysis, using enzymes like lipases, also presents a green alternative for ester synthesis, operating under mild conditions with high selectivity.

Table 2: Comparison of Conventional vs. Green Synthetic Methods

| Method | Typical Conditions | Green Chemistry Advantages |

|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., Toluene) for several hours. | - |

| Microwave-Assisted | Irradiation for 5-30 minutes, often solvent-free or in minimal solvent. nih.govsioc-journal.cn | Reduced reaction time, lower energy consumption, often higher yields. kahedu.edu.in |

| Solvent-Free (Mechanochemical) | Ball-milling or grinding of solid reactants at room temperature. | Elimination of hazardous organic solvents, reduced waste, simplified workup. |

| Biocatalysis | Enzyme (e.g., Lipase) in an organic solvent at mild temperatures (30-50°C). | High selectivity, mild conditions, biodegradable catalyst, reduced byproducts. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Dynamics

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-naphthyl 4-methylbenzoate in solution. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the 4-methylbenzoyl (p-toluoyl) and the 2-naphthyl moieties. The predicted chemical shifts (δ), reported in parts per million (ppm), are based on analysis of structurally similar compounds such as methyl 4-methylbenzoate and other 2-naphthyl esters. nih.govchemicalbook.com

The 4-methylbenzoyl group gives rise to three signals:

A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the carbonyl group (H-2', H-6') are deshielded by the electron-withdrawing ester functionality and are expected to resonate at approximately 8.10 ppm. The two protons meta to the carbonyl (H-3', H-5') appear slightly upfield, around 7.30 ppm.

A sharp singlet for the methyl group (H-8') protons at around 2.45 ppm. nih.gov

The seven protons of the 2-naphthyl group produce a more complex pattern of multiplets in the range of 7.35–8.00 ppm due to intricate spin-spin coupling. The H-1 and H-3 protons, being adjacent to the ester linkage, exhibit distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' | ~8.10 | Doublet (d) |

| H-3', H-5' | ~7.30 | Doublet (d) |

| H-8' | ~2.45 | Singlet (s) |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Based on data from analogous structures like methyl 4-methylbenzoate and 2-naphthyl butyrate, the spectrum is expected to show 14 distinct signals, as some carbons in the naphthyl ring are chemically non-equivalent. nih.govnih.govsapub.org

Key resonances include:

The ester carbonyl carbon (C-7'), which is significantly deshielded and appears at approximately 165.2 ppm. rsc.org

The methyl carbon (C-8') of the toluoyl group, appearing at a characteristic upfield shift of about 21.7 ppm. rsc.org

The ten carbons of the naphthalene (B1677914) ring and the six carbons of the benzoate (B1203000) ring resonate in the aromatic region between ~118 and 150 ppm. The carbon atom attached to the ester oxygen (C-2) is expected around 148.9 ppm, while the quaternary carbon of the benzoate ring (C-1') is predicted near 126.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7' (Carbonyl) | ~165.2 |

| C-2 (Naphthyl C-O) | ~148.9 |

| C-4' (Quaternary) | ~144.6 |

| C-1' (Quaternary) | ~126.5 |

| Aromatic Carbons | ~118.0 - 134.0 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for definitive structural confirmation and exploring the molecule's conformation. cnr.it

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the benzoate and naphthyl rings. For instance, it would show a clear correlation between the doublet at ~8.10 ppm (H-2'/H-6') and the doublet at ~7.30 ppm (H-3'/H-5'), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign each protonated carbon by linking the proton shifts from Table 1 to the carbon shifts in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity between the two main fragments of the molecule. A key correlation would be observed between the naphthyl protons H-1 and H-3 and the ester carbonyl carbon (C-7'), confirming the ester linkage at the C-2 position of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide insights into the spatial proximity of protons, which is valuable for conformational analysis. For instance, NOESY could reveal through-space interactions between the H-3 proton of the naphthyl ring and the H-3'/H-5' protons of the benzoate ring, helping to define the preferred orientation of the two aromatic systems relative to each other. cnr.it

Carbon-13 (13C) NMR Analysis and Structural Connectivity

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by absorptions from the ester group and the aromatic rings.

Ester Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption from the ester carbonyl stretching vibration, expected in the range of 1720–1735 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic esters. researchgate.net

Aromatic C=C Stretches: Multiple sharp peaks of medium intensity are expected between 1450 and 1610 cm⁻¹, corresponding to the C=C bond stretching vibrations within the benzene and naphthalene rings.

C-O Stretches: Two distinct C-O stretching vibrations are characteristic of esters. The aryl-ester C-O stretch (Aryl-O-CO) is expected around 1250-1300 cm⁻¹, while the O-C-C stretch (O-CO-Aryl) appears near 1100-1120 cm⁻¹.

Aromatic C-H Stretches: These vibrations appear as a group of weaker absorptions above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹, typically around 2920-2980 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch | ~2950 | Weak |

| Ester C=O Stretch | ~1725 | Strong, Sharp |

| Aromatic C=C Stretch | ~1610, 1510, 1450 | Medium, Sharp |

| Aryl-O-CO Stretch | ~1270 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is a composite of the electronic systems of the 4-methylbenzoyl and 2-naphthyl chromophores. researchgate.net Both moieties contain delocalized π-electrons, leading to strong absorptions in the ultraviolet region.

The spectrum is expected to show multiple bands corresponding to π→π* transitions. nih.gov

The naphthalene ring system typically displays several intense absorption bands. One band is expected around 270-290 nm, with another, more intense band appearing at a shorter wavelength, typically around 220-240 nm. researchgate.net

The 4-methylbenzoyl system also contributes a strong π→π* transition, usually observed between 240 and 260 nm. nih.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λ_max (nm) | Associated Transition | Chromophore |

|---|---|---|

| ~230 - 250 | π→π* | 4-Methylbenzoyl / Naphthyl |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₈H₁₄O₂, giving it a monoisotopic mass of approximately 262.10 Da.

Upon electron impact ionization (EI), the molecular ion ([M]⁺•) will undergo fragmentation. The primary cleavage occurs at the ester linkage.

Acylium Ion Formation: Cleavage of the C-O bond can generate a highly stable 4-methylbenzoyl (p-toluoyl) acylium ion at a mass-to-charge ratio (m/z) of 119. This fragment is often the base peak in the mass spectra of p-toluate (B1214165) esters. nih.govrsc.org

Naphthoxy Radical/Naphthyl Cation: The other part of the molecule can form a 2-naphthoxy radical (143 Da), which is neutral and not detected, or a 2-naphthyl cation ([C₁₀H₇]⁺) at m/z 127 following rearrangement and loss of CO₂.

Other Fragments: The fragment at m/z 119 can further lose carbon monoxide (CO) to yield a tolyl cation at m/z 91. The naphthyl cation at m/z 127 can lose acetylene (B1199291) to give an ion at m/z 101.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion | Fragment Identity |

|---|---|---|

| 262 | [C₁₈H₁₄O₂]⁺• | Molecular Ion |

| 143 | [C₁₀H₇O]⁺ | 2-Naphthoxy Cation |

| 127 | [C₁₀H₇]⁺ | 2-Naphthyl Cation |

| 119 | [C₈H₇O]⁺ | 4-Methylbenzoyl Cation (Base Peak) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. uva.nl This precision allows for the calculation of the elemental formula of the analyte, as it can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). wiley-vch.de For the structural elucidation of this compound, HRMS provides definitive confirmation of its elemental composition.

The molecular formula for this compound is C₁₈H₁₄O₂. HRMS analysis measures the mass-to-charge ratio (m/z) to four or more decimal places, which is then compared against a theoretical value calculated from the isotopic masses of the constituent atoms. The close agreement between the measured and calculated exact mass validates the proposed molecular formula, ruling out other potential formulas with the same nominal mass.

Research Findings:

In a typical HRMS experiment, a sample of this compound would be ionized and its exact mass measured. The expected monoisotopic mass is calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). Any significant deviation between the observed mass and the calculated mass would suggest an incorrect structural assignment or the presence of impurities. The high accuracy of HRMS is indispensable for the definitive identification of new compounds or for verifying the structure of synthesized molecules. rsc.org

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₈H₁₄O₂ | [M]⁺ | 262.0994 |

| C₁₈H₁₄O₂ | [M+H]⁺ | 263.1072 |

| C₁₈H₁₄O₂ | [M+Na]⁺ | 285.0891 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It transfers ions from a solution into the gas phase, allowing for their analysis by a mass spectrometer. umich.edu While this compound is a neutral molecule, it can be readily analyzed by ESI-MS in positive ion mode by forming adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺) present in the solvent system. nih.gov

Research Findings:

ESI-MS analysis of this compound would typically show a spectrum dominated by the protonated molecule or its sodium adduct. The resulting mass spectrum provides the molecular weight of the compound. Furthermore, ESI can be coupled with tandem mass spectrometry (MS/MS), where the parent ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. uvic.ca This fragmentation pattern provides crucial information about the compound's structure.

For this compound, the most likely fragmentation would involve the cleavage of the ester bond. This would result in two primary fragments: the 4-methylbenzoyl cation and the 2-naphthoxy radical, or the 2-naphthyl cation and the 4-methylbenzoate radical. The observation of the ion corresponding to the 4-methylbenzoyl moiety (C₈H₇O⁺) would be strong evidence for the assigned structure.

| Ion | Description | Expected m/z |

|---|---|---|

| [C₁₈H₁₄O₂ + H]⁺ | Protonated Parent Molecule (Precursor Ion) | 263.1 |

| [C₁₈H₁₄O₂ + Na]⁺ | Sodiated Parent Molecule (Precursor Ion) | 285.1 |

| [C₈H₇O]⁺ | 4-Methylbenzoyl Cation (Fragment Ion) | 119.1 |

| [C₁₀H₇]⁺ | Naphthyl Cation (Fragment Ion) | 127.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. helsinki.fi It is an ideal method for assessing the purity of a volatile or semi-volatile compound and for identifying any volatile byproducts or residual reactants from its synthesis. cas.cnnih.gov

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each. The time it takes for a compound to pass through the column is its retention time, which helps in its identification.

Research Findings:

The GC chromatogram for a pure sample of this compound would show a single, sharp peak at a characteristic retention time. The mass spectrum of this peak would display a molecular ion peak (M⁺) and a fragmentation pattern consistent with the compound's structure. The most prominent fragments would likely be from the cleavage of the ester linkage, similar to those observed in ESI-MS/MS. The base peak in the electron ionization (EI) spectrum of similar esters is often the acylium ion. nih.gov For this compound, this would correspond to the 4-methylbenzoyl cation.

GC-MS is also highly effective for detecting common impurities from synthesis, such as unreacted starting materials or residual solvents. For instance, if the compound were synthesized via a Schotten-Baumann reaction, one might detect traces of 2-naphthol (B1666908), 4-methylbenzoyl chloride, or the solvent used, such as pyridine (B92270).

| Compound | Molecular Formula | Role in Synthesis | Characteristic m/z |

|---|---|---|---|

| 2-Naphthol | C₁₀H₈O | Starting Material | 144 |

| 4-Methylbenzoic acid | C₈H₈O₂ | Starting Material/Side Product | 136, 119 |

| 4-Methylbenzoyl chloride | C₈H₇ClO | Starting Material | 154, 119 |

| Pyridine | C₅H₅N | Solvent/Base | 79 |

| Dichloromethane (B109758) | CH₂Cl₂ | Solvent | 84, 49 |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is fundamental to understanding the molecular conformation, bond parameters, and the nature of intermolecular interactions that govern the crystal packing.

Despite a thorough search of public crystallographic databases, including the Cambridge Structural Database (CSD), the specific single-crystal X-ray diffraction data for this compound could not be located. Therefore, a detailed analysis of its specific molecular conformation, bond parameters, and intermolecular interactions is not possible at this time. However, analysis of closely related structures, such as methyl 4-methylbenzoate, can provide valuable insights into the expected structural features.

Determination of Molecular Conformation and Bond Parameters

In the absence of experimental data for this compound, we can infer expected bond parameters from related, structurally characterized compounds like methyl 4-methylbenzoate. researchgate.netnih.gov The structure of these esters is characterized by the planarity of the benzoate group. The dihedral angle between the aromatic ring and the carboxylate group is typically small, indicating a high degree of conjugation.

For methyl 4-methylbenzoate, the molecule is nearly planar. researchgate.net The bond lengths and angles within the benzene and ester functionalities are generally in agreement with standard values for sp² and sp³ hybridized carbons and oxygens.

Table 1: Representative Bond Lengths and Angles in Benzoate Esters

| Parameter | Typical Value | Reference Compound Example (Methyl 4-methylbenzoate) |

| C=O bond length | ~1.20 Å | 1.206 (2) Å |

| C-O (ester) bond length | ~1.34 Å | 1.343 (2) Å |

| O-C (alkyl) bond length | ~1.45 Å | 1.451 (2) Å |

| C-C (aromatic) bond length | ~1.39 Å | 1.385 (2) - 1.395 (2) Å |

| O=C-O bond angle | ~123° | 123.28 (10)° |

| C-O-C bond angle | ~116° | 116.3 (1)° |

Note: The data presented is for methyl 4-methylbenzoate and serves as an illustrative example. Actual values for this compound would require experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily influenced by weaker C-H···O interactions and π-π stacking of the aromatic naphthyl and phenyl rings.

In the crystal structure of methyl 4-methylbenzoate, molecules are linked by weak C–H···O intermolecular contacts, forming infinite chains. researchgate.net Similar interactions would be expected in the crystal lattice of this compound.

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical and materials industries. The study of polymorphism in benzoate esters, such as methyl paraben (methyl 4-hydroxybenzoate), has revealed the existence of multiple crystalline forms, each with its own unique crystal packing and stability profile. acs.org

The existence of polymorphism in this compound is plausible, given its molecular flexibility and the potential for various packing arrangements driven by subtle differences in intermolecular interactions. Crystallization engineering, the rational design of crystal structures, could potentially be employed to isolate different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate. However, without experimental data, any discussion of polymorphism for this specific compound remains speculative.

Influence of Solid-State Structure on Macroscopic Properties

The solid-state structure of a molecular crystal has a direct impact on its macroscopic properties. The strength and nature of intermolecular interactions determine the lattice energy, which in turn influences properties like the melting point and enthalpy of fusion. For instance, more efficient crystal packing and stronger intermolecular forces generally lead to higher melting points and greater thermodynamic stability.

The arrangement of the aromatic rings in the crystal lattice of this compound would also be expected to affect its optical and electronic properties. For example, the extent of π-π stacking can influence properties such as charge transport in organic semiconductor applications. The specific crystalline form can therefore dictate the suitability of the material for a particular application. A comprehensive understanding of these structure-property relationships for this compound awaits the experimental determination of its crystal structure.

Crystallographic and Structural Insights

While a specific crystal structure for 2-naphthyl 4-methylbenzoate has not been reported, insights can be drawn from studies of other naphthalene-containing aromatic esters. rsc.orgresearchgate.net The solid-state structure of such molecules is heavily influenced by non-covalent interactions involving the extended π-systems.

Computational and Theoretical Chemistry of 2 Naphthyl 4 Methylbenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecular systems. scholarsresearchlibrary.com These methods solve the Schrödinger equation through various approximations to determine the electronic structure and energy of a molecule. mdpi.comnih.gov For aromatic esters like 2-naphthyl 4-methylbenzoate, DFT, especially with the B3LYP functional, has proven to be a cost-effective and reliable approach for calculating molecular structure, vibrational frequencies, and electronic properties. scholarsresearchlibrary.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process is typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). mdpi.comnih.govresearchgate.net The optimization starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located. ajol.info The absence of imaginary frequencies in subsequent vibrational calculations confirms that this structure is a true energy minimum. mdpi.commdpi.com

| Parameter | Typical Calculated Value (DFT/B3LYP) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ester group. |

| (C=O)-O Bond Length | ~1.35 Å | The length of the single bond between the carbonyl carbon and the ester oxygen. |

| O-C(naphthyl) Bond Length | ~1.41 Å | The length of the single bond between the ester oxygen and the naphthyl ring. |

| Aromatic C-C Bond Length | ~1.39 - 1.42 Å | The average bond length within the phenyl and naphthyl rings. |

| C-O-C Bond Angle | ~117° | The angle of the ester linkage. |

| Naphthyl-Ester Dihedral Angle | Variable | The twist angle between the naphthyl ring and the plane of the ester group. |

| Phenyl-Ester Dihedral Angle | Variable | The twist angle between the 4-methylphenyl ring and the plane of the ester group. |

Electronic Structure Analysis (HOMO-LUMO, Band Gap, Molecular Electrostatic Potential (MEP))

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. These are primarily investigated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO : The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring system, while the LUMO is likely centered on the benzoate (B1203000) moiety, particularly the carbonyl group.

Band Gap : The energy difference between the HOMO and LUMO is the band gap (ΔE), which is a critical indicator of molecular stability and reactivity. nih.gov A smaller band gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govlupinepublishers.com

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in predicting sites for electrophilic and nucleophilic attack. lupinepublishers.com For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen atoms of the ester group, indicating these are sites prone to electrophilic attack. nih.govlupinepublishers.com The hydrogen atoms and the regions above the π-systems of the aromatic rings would show positive potential (blue), indicating sites for nucleophilic attack.

| Electronic Property | Typical Calculated Value (DFT/B3LYP) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical reactivity and kinetic stability. nih.govkoyauniversity.org |

| Dipole Moment | ~ 2.0 - 2.5 D | Measures the overall polarity of the molecule. |

Note: These values are estimations based on similar aromatic ester compounds and general principles of computational chemistry. nih.govmdpi.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Calculations are performed on the optimized geometry of this compound using DFT methods. scholarsresearchlibrary.comnih.gov These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities.

However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)). nih.govresearchgate.net

For this compound, key vibrational modes include:

C=O Stretch : An intense band in the IR spectrum, typically around 1720-1740 cm⁻¹. spectroscopyonline.com

Aromatic C-C Stretches : Multiple bands in the 1400-1625 cm⁻¹ region. researchgate.net

C-O-C Stretches : Strong bands associated with the asymmetric and symmetric stretching of the ester linkage, usually found in the 1100-1300 cm⁻¹ range. spectroscopyonline.com

Naphthyl and Phenyl C-H Stretches : Typically observed above 3000 cm⁻¹.

CH₃ Group Vibrations : Stretching and bending modes associated with the methyl group on the benzoate ring.

By comparing the scaled theoretical spectrum with the experimental one, each absorption band can be confidently assigned to a specific molecular vibration. scholarsresearchlibrary.comnih.gov

Predicted Spectroscopic Data (NMR, UV-Vis) and Experimental Validation

Computational chemistry can also predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra.

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govmodgraph.co.ukacs.org The calculations are performed on the DFT-optimized geometry. The predicted chemical shifts are then compared to experimental values, often showing a good correlation, though deviations can occur for protons near electronegative atoms. nih.gov For this compound, GIAO calculations would help in assigning the complex array of signals from the aromatic protons and carbons. nih.gov

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This method allows for the prediction of the electronic transitions, typically π → π* transitions for aromatic systems like this one, which are responsible for UV absorption.

Experimental validation is crucial. Synthesizing the compound and recording its actual NMR and UV-Vis spectra allows for direct comparison with the predicted data. nih.gov A strong agreement between theoretical and experimental spectra validates the accuracy of the computational model and the determined molecular structure. nih.govnih.gov

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms In Molecules (QTAIM)

The supramolecular structure and crystal packing of this compound are governed by non-covalent interactions (NCIs). NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, is a computational technique that reveals the location and nature of weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking. frontiersin.org

The Quantum Theory of Atoms In Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to characterize chemical bonds and interactions. mdpi.comresearchgate.net In a QTAIM analysis, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. mdpi.comufs.ac.za The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the strength and nature of the interaction. ufs.ac.za For this compound, QTAIM and NCI analysis would be expected to identify:

π-π Stacking : Interactions between the aromatic naphthyl and phenyl rings of adjacent molecules.

C-H···π Interactions : The interaction of C-H bonds with the electron-rich π-systems of the aromatic rings.

Hydrogen Bonds : Weak C-H···O hydrogen bonds involving the ester carbonyl oxygen as an acceptor.

These analyses are critical for understanding how individual molecules assemble into larger, ordered structures in the solid state. frontiersin.org

Molecular Dynamics (MD) Simulations and Conformational Landscape

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. semanticscholar.org MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.netkpi.ua

For this compound, MD simulations can explore its conformational landscape by simulating the molecule in a solvent or in a condensed phase. researchgate.net This allows for the study of:

Conformational Flexibility : MD trajectories reveal the accessible conformations of the molecule, including the rotation around the ester bond and the relative orientations of the aromatic rings. kpi.ua

Interaction Dynamics : By simulating the molecule in the presence of other molecules or on a surface, MD can provide insights into intermolecular interactions and binding mechanisms. nih.gov

Thermophysical Properties : MD can be used to calculate properties like density and viscosity, which can be compared with experimental measurements. researchgate.net

MD simulations provide a bridge between the static picture from quantum mechanics and the macroscopic properties of the material, offering a comprehensive view of the molecule's behavior. researchgate.net

Prediction of Spectroscopic and Electronic Properties (e.g., Polarizability, Hyperpolarizability)

The computational investigation of this compound's electronic and spectroscopic characteristics, particularly its polarizability and hyperpolarizability, is crucial for understanding its potential in nonlinear optical (NLO) applications. Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), serve as powerful tools to predict these properties, offering insights into the molecule's response to an external electric field. These theoretical predictions are fundamental for designing novel materials with enhanced NLO responses for applications in photonics and optoelectronics. mdpi.comucl.ac.uk

Theoretical Framework for NLO Properties

The interaction of a molecule with an external electric field (E) induces a dipole moment (μ). At high field strengths, such as those from a laser, the induced dipole moment can be expressed as a power series, which describes the nonlinear response of the molecule. The coefficients of this expansion, β and γ, are known as the first and second hyperpolarizabilities, respectively. These parameters quantify the second- and third-order NLO responses of the molecule. mdpi.comucl.ac.uk

Materials exhibiting a large first hyperpolarizability (β) are key to second-harmonic generation (SHG), a phenomenon where two photons of the same frequency are combined to generate a new photon with twice the energy. researchgate.net The second hyperpolarizability (γ) is associated with third-order NLO effects like the intensity-dependent refractive index and two-photon absorption (TPA). mdpi.com

Computational Prediction of Polarizability and Hyperpolarizability

Computational methods, especially DFT, are widely used to calculate the (hyper)polarizabilities of organic molecules. mdpi.comacs.org The selection of the DFT functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP are often employed. researchgate.net The basis set must include diffuse and polarization functions, for example, 6-311++G(d,p), to accurately describe the behavior of electrons, particularly in response to an electric field. aip.org

Studies on related benzoate and naphthyl derivatives provide a blueprint for predicting the properties of this compound. For example, theoretical investigations on naphthylimido-substituted hexamolybdates have shown that the naphthyl group can act as an effective electron donor, contributing significantly to the first hyperpolarizability. nih.gov In one study, a [(2-methylnaphthyl)imido]hexamolybdate derivative was calculated to have a considerable first hyperpolarizability of 6.780 x 10⁻³⁰ esu. nih.gov This suggests that the naphthyl moiety in this compound could play a similar role.

Furthermore, research on methyl benzoate derivatives highlights the importance of intramolecular charge transfer (ICT) in enhancing NLO properties. researchgate.net A low HOMO-LUMO energy gap is often indicative of significant ICT character and, consequently, a larger hyperpolarizability. researchgate.net For a related compound, the calculated polarizability and first-order hyperpolarizability were 6.48 × 10⁻²⁴ esu and 3.8 × 10⁻²⁹ esu, respectively. researchgate.net

The computational approach for this compound would involve:

Geometry Optimization: Obtaining the most stable molecular structure using a method like DFT with a suitable functional (e.g., B3LYP, M06) and basis set (e.g., 6-311G(d,p)). rsc.orgepstem.net

Property Calculation: Using the optimized geometry to calculate the electronic properties, including the dipole moment (μ), average polarizability (⟨α⟩), and the total first (β_tot) and second (γ_tot) hyperpolarizabilities. rsc.org

The calculated values for similar molecular systems demonstrate the range of expected properties.

Table 1: Predicted Electronic Properties of Related Compounds This table presents data from computational studies on molecules structurally related to this compound to illustrate the typical magnitude of these properties.

| Property | Compound Type | Calculated Value | Reference Method |

|---|---|---|---|

| First Hyperpolarizability (β) | [(2-methylnaphthyl)imido]hexamolybdate | 6.780 x 10⁻³⁰ esu | DFT |

| First Hyperpolarizability (β_tot) | D–π–A type non-fullerene | 8.23 × 10⁻²⁷ esu | M06/6-311G(d,p) |

| Polarizability (α) | Methyl benzoate derivative | 6.48 × 10⁻²⁴ esu | DFT |

| First Hyperpolarizability (β) | Methyl benzoate derivative | 3.8 × 10⁻²⁹ esu | DFT |

The structural features of this compound, combining an electron-rich naphthalene (B1677914) ring with a benzoate group, suggest the potential for significant intramolecular charge transfer, which is a key factor for achieving a large NLO response. nih.govresearchgate.net The 4-methyl group on the benzoate ring acts as a weak electron-donating group, which could further influence the electronic distribution and enhance the hyperpolarizability. Theoretical calculations are essential to quantify these effects and provide a detailed understanding of the structure-property relationships governing its NLO behavior. researchgate.net

Reactivity and Reaction Mechanisms of 2 Naphthyl 4 Methylbenzoate

Hydrolysis Pathways and Kinetics

The hydrolysis of 2-naphthyl 4-methylbenzoate, an aryl ester, involves the cleavage of the ester bond to yield 2-naphthol (B1666908) and 4-methylbenzoic acid. This reaction can proceed via different pathways, primarily catalyzed by acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the 2-naphthoxide ion, which is a relatively stable leaving group. The resulting 4-methylbenzoic acid is then deprotonated by the base to form the 4-methylbenzoate salt. An acidic workup is required to protonate the naphthoxide and carboxylate ions to yield the final neutral products. The reaction is effectively irreversible due to the final acid-base step.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl carbon, forming a tetrahedral intermediate. Following a proton transfer, the 2-naphthol moiety is eliminated as a neutral molecule. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 4-methylbenzoic acid. This process is an equilibrium, and the reaction can be driven to completion by using a large excess of water.

The kinetics of hydrolysis for aryl esters are influenced by both electronic and steric factors. Compared to alkyl esters, aryl esters like this compound are generally more reactive towards nucleophilic attack due to the electron-withdrawing nature of the aryl group, which makes the carbonyl carbon more electrophilic. However, they are more stable than acid chlorides or anhydrides. Studies on similar compounds, such as 2-naphthyl benzoate (B1203000), show they are relatively resistant to hydrolysis compared to esters with less steric hindrance. The rate of hydrolysis can be accelerated in micellar systems. For instance, the hydrolysis of α-naphthyl acetate (B1210297) is significantly accelerated by cetyltrimethylammonium bromide (CTAB) micelles. nih.gov

| Condition | Catalyst | Key Mechanistic Steps | Products |

| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of 2-naphthoxide leaving group. 4. Acid-base reaction. | 2-Naphthol and 4-Methylbenzoate Salt |

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of 2-naphthol. 5. Deprotonation. | 2-Naphthol and 4-Methylbenzoic Acid |

Electrophilic Aromatic Substitution Reactions on Naphthyl and Benzoate Moieties

Electrophilic aromatic substitution (EAS) can occur on either the naphthyl or the benzoate ring of this compound. The site of substitution is determined by the directing effects of the substituents already present on each ring.

On the Naphthyl Moiety: The naphthyl ring system is generally more reactive towards EAS than benzene (B151609). nowgonggirlscollege.co.in The substituent is a 4-methylbenzoyloxy group (-OCOC₆H₄CH₃), attached at the 2-position. The ester group is deactivating due to the electron-withdrawing nature of the adjacent carbonyl. However, the lone pairs on the oxygen atom can be donated through resonance, directing incoming electrophiles to the ortho and para positions. For a substituent at the 2-position of naphthalene (B1677914), the ortho positions are C-1 and C-3, and the para position is C-6.

However, the inherent reactivity of the naphthalene nucleus is the dominant factor. Electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. nowgonggirlscollege.co.in Therefore, for 2-substituted naphthalenes, electrophilic attack is most likely to occur at the C-1 position. The deactivating effect of the ester group will necessitate harsher reaction conditions compared to unsubstituted naphthalene.

On the Benzoate Moiety: The benzoate ring has two substituents: the ester linkage (-CO-O-Naphthyl) and a methyl group (-CH₃), which are para to each other.

The methyl group is an activating, ortho, para-directing group.

The ester group is a deactivating, meta-directing group.

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Position of Substitution |

| Naphthyl Ring | -OCOC₆H₄CH₃ (at C-2) | Deactivating, ortho, para-directing (weak); Naphthalene nucleus directs to α-position. | C-1 |

| Benzoate Ring | -CH₃ (at C-4), -COO-Naphthyl (at C-1) | -CH₃: Activating, ortho, para-directing. -COO-: Deactivating, meta-directing. | C-3 and C-5 |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters, involving the attack of a nucleophile on the carbonyl carbon, followed by the displacement of the leaving group. masterorganicchemistry.comfiveable.me In this compound, the leaving group is the 2-naphthoxide anion. The reactivity is greater than that of amides but less than that of acid anhydrides or acid chlorides. chemistrytalk.org

Key reactions include:

Transesterification: Reaction with an alcohol (R'OH), typically under acid or base catalysis, replaces the 2-naphthol moiety with the new alcohol, forming a different ester (4-methylbenzoic acid ester, R'OCOC₆H₄CH₃) and 2-naphthol.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine (R'NH₂ or R'₂NH) yields N-substituted 4-methylbenzamides (R'NHCOC₆H₄CH₃ or R'₂NCOC₆H₄CH₃) and 2-naphthol. This reaction often requires heating.

Reaction with Grignard Reagents: Treatment with two or more equivalents of a Grignard reagent (R'MgX) leads to the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group, displacing the 2-naphthoxide. The resulting ketone then reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup.

| Nucleophile | Reagent Example | Product (from 4-methylbenzoyl moiety) | By-product |

| Hydroxide | NaOH | 4-Methylbenzoic acid (after workup) | 2-Naphthol |

| Alkoxide | CH₃O⁻Na⁺ | Methyl 4-methylbenzoate | 2-Naphthol |

| Amine | CH₃NH₂ | N-Methyl-4-methylbenzamide | 2-Naphthol |

| Hydride | LiAlH₄ | (4-Methylphenyl)methanol | 2-Naphthol |

| Organometallic | C₆H₅MgBr (2 eq.) | Diphenyl(p-tolyl)methanol | 2-Naphthol |

Photochemical Reactions and Photoinduced Transformations

Aryl esters, including naphthyl esters, are known to undergo photochemical reactions, most notably the photo-Fries rearrangement. ias.ac.in When this compound is subjected to UV irradiation, the primary photochemical process is the homolytic cleavage of the ester's acyl-oxygen bond (C-O bond). rsc.org

This cleavage generates a geminate radical pair within a solvent cage, consisting of a 4-methylbenzoyl radical and a 2-naphthyloxyl radical. rsc.org This radical pair can then follow several pathways:

In-cage Recombination (Photo-Fries Rearrangement): The radicals can recombine at the ortho or para positions of the naphthyloxyl radical. For the 2-naphthyloxyl radical, this would lead to attack at the C-1 (ortho) or C-3 (ortho) positions. The initial keto-intermediates then tautomerize to yield substituted acyl-naphthols.

Cage Escape: The radicals can diffuse out of the solvent cage. The 2-naphthyloxyl radical can then abstract a hydrogen atom from the solvent or another molecule to form 2-naphthol. rsc.org The 4-methylbenzoyl radical can undergo various reactions, such as decarbonylation or dimerization.

Internal Return: The radical pair can recombine to reform the starting ester molecule. cdnsciencepub.com

The distribution of products is highly dependent on the reaction medium, such as the solvent polarity and viscosity. rsc.org The photolysis of 2-naphthyl cinnamate, a related compound, has been reported to yield only 2-naphthol, suggesting cage escape is the dominant pathway in that specific system. ias.ac.in

| Reaction Pathway | Intermediate(s) | Final Product(s) |

| Photo-Fries Rearrangement | 4-Methylbenzoyl radical + 2-Naphthyloxyl radical (in cage) | 1-(4-Methylbenzoyl)-2-naphthol, 3-(4-Methylbenzoyl)-2-naphthol |

| Cage Escape | 4-Methylbenzoyl radical + 2-Naphthyloxyl radical (escaped) | 2-Naphthol, products from 4-methylbenzoyl radical |

| Internal Return | 4-Methylbenzoyl radical + 2-Naphthyloxyl radical (in cage) | This compound (starting material) |

Radical Reactions and Mechanistic Investigations

The primary radical reaction involving this compound is initiated by photolysis, as described in the photochemical reactions section. The key mechanistic step is the homolytic cleavage of the acyl-oxygen bond to form a 4-methylbenzoyl radical and a 2-naphthyloxyl radical pair. rsc.org

Mechanistic investigations into the photo-Fries rearrangement of related naphthyl esters have shown that these transformations proceed almost exclusively from the excited singlet state. rsc.org The radical-pair recombination rates are sensitive to the surrounding environment; for example, they are drastically reduced when the reaction is carried out in a polymer matrix below its glass transition temperature. rsc.org

Beyond photolysis, ester radical anions can be generated through one-electron reduction. Studies on naphthylmethyl benzoates with radical anions from fluoranthene (B47539) or biphenyl (B1667301) have shown that electron transfer to the ester is followed by rapid cleavage of the C-O bond. acs.org While the target molecule is a naphthyl ester and not a naphthylmethyl ester, a similar mechanism could be envisioned where a potent reducing agent generates the radical anion of this compound. This would involve the addition of an electron to the π-system of the naphthalene or benzoate ring. The resulting radical anion could then fragment, likely cleaving the ester C-O bond to produce a 2-naphthoxide anion and a 4-methylbenzoyl radical.

Furthermore, radical addition to the aromatic rings is a possibility. The energy cost for radical addition is lower for naphthalene than for benzene, suggesting the naphthyl moiety is more susceptible to this type of reaction. acs.org

| Radical Generation Method | Initial Radical Species | Subsequent Steps |

| Photolysis (UV Irradiation) | 4-Methylbenzoyl radical and 2-Naphthyloxyl radical | Recombination (Photo-Fries), Cage Escape (H-abstraction), Internal Return |

| One-Electron Reduction | Radical anion of this compound | Fragmentation to 2-naphthoxide anion and 4-methylbenzoyl radical |

Derivatization and Chemical Transformations Involving 2 Naphthyl 4 Methylbenzoate Substructure

Synthesis of Complex Organic Molecules Incorporating the 2-Naphthyl 4-Methylbenzoate Moiety

The inherent structure of this compound allows it to be a key component in the synthesis of larger, more complex organic molecules. The naphthalene (B1677914) and benzoate (B1203000) portions can be functionalized to introduce new reactive handles or to extend the molecule's architecture, leading to compounds with potential applications in materials science and medicinal chemistry.

The this compound moiety can be elaborated into hydrazone and triazole-containing structures. These functional groups are significant in coordination chemistry and are known pharmacophores.

A direct example of a complex derivative is 1-(2-(((2-methylbenzoyl)amino)ac)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate. While the synthesis for this specific molecule is not detailed, general methods for creating such derivatives often involve multi-step pathways. For instance, a common strategy to generate hydrazones involves the condensation of a hydrazine (B178648) derivative with a carbonyl compound. nih.govgrafiati.com To create a triazole, a precursor like a benzoic acid hydrazide can be reacted with reagents such as carbon disulfide and hydrazine hydrate (B1144303) to form the heterocyclic ring. rdd.edu.iq

A plausible synthetic route starting from this compound could involve the selective functionalization of the 4-methyl group into a carbonyl, followed by reaction with a suitable hydrazine. Alternatively, hydrolysis of the parent ester to 4-methylbenzoic acid, conversion to the corresponding acid hydrazide, and subsequent cyclization can yield triazole derivatives. rdd.edu.iq The synthesis of N-alkyl-1H-1,2,4-triazoles from hydrazones and nitriles represents another advanced method for creating such structures. rsc.org

Table 1: General Synthetic Steps for Hydrazone and Triazole Formation

| Step | Precursor | Reagents | Product Type |

| Hydrazone Synthesis | Carbonyl Compound (e.g., Aldehyde) | Phenylhydrazine derivative, Acetic Acid (cat.), Ethanol | Hydrazone nih.gov |

| Triazole Synthesis (from Hydrazide) | Benzohydrazide | 1. CS₂, KOH, Ethanol; 2. Hydrazine Hydrate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol rdd.edu.iq |

The this compound substructure can be incorporated into larger π-conjugated systems, which are of interest for their optical and electronic properties. Research on related compounds demonstrates the synthesis of azo/ester molecules, such as 2-naphthyl 4′-(4′′-alkoxy phenylazo) benzoates. bohrium.com This suggests that the 4-methylbenzoate ring of the target compound could be functionalized with an azo group (—N=N—) to create conjugated dyes.

Furthermore, the benzoate portion of the molecule can be used to create conjugated polymers. For example, poly(p-benzamide)s bearing oligothiophene side chains have been synthesized via the condensation polymerization of monomers like phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate. researchgate.net This indicates a pathway where a derivative of this compound, functionalized with a polymerizable group, could serve as a monomer for new side-chain conjugated polymers.

Hydrazone and Triazole Derivatives

Functionalization of the Naphthalene and 4-Methylbenzoate Rings

The naphthalene ring can undergo electrophilic substitution reactions, though the presence of the electron-withdrawing benzoate group will influence the regiochemical outcome. The synthesis of polysubstituted naphthalenes is a field of active research, with methods being developed for regiocontrolled functionalization. researchgate.net

The 4-methylbenzoate ring offers two primary sites for modification: the aromatic ring itself and the benzylic methyl group. The aromatic ring can undergo electrophilic substitution, with the directing effects of the ester and methyl groups determining the position of the new substituent. The benzylic methyl group presents an opportunity for oxidation or halogenation. However, some catalytic systems may show limitations; for instance, an NHPI-iodate system intended for benzylic C-H functionalization was reported to be ineffective for methyl 4-methylbenzoate, highlighting that specific conditions are required for such transformations. beilstein-journals.org

Table 2: Potential Functionalization Reactions

| Ring System | Reaction Type | Reagents (Example) | Potential Product |

| Naphthalene | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Nitronaphthyl 4-methylbenzoate |

| 4-Methylbenzoate | Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 2-Naphthyl 4-(bromomethyl)benzoate |

| 4-Methylbenzoate | Aromatic Substitution (e.g., Iodination) | NIS, TFAA | Substituted this compound |

Chemo- and Regioselective Modifications

Achieving selectivity is crucial when multiple reactive sites are present in a molecule like this compound. Chemoselectivity involves targeting one functional group over another, such as modifying the methyl group without hydrolyzing the ester. Regioselectivity concerns the specific position of modification, particularly on the aromatic rings.

For the naphthalene moiety, electrophilic substitution is highly regioselective, with the position of attack dependent on reaction conditions and the directing influence of the ester linkage. In the case of 2-naphthol (B1666908) derivatives, reactions often occur at specific positions on the ring system. acs.org

On the 4-methylbenzoate ring, the ester group is a meta-director, while the methyl group is an ortho-, para-director. This competition influences the regioselectivity of electrophilic aromatic substitution. Directed C-H functionalization, often mediated by transition metals, provides a modern strategy for achieving high regioselectivity that might otherwise be difficult. acs.orgrsc.org For example, copper-catalyzed C-H acyloxylation has been used for the β-C(sp³)–H functionalization of aliphatic amides, demonstrating the principle of using directing groups to achieve high chemo- and regioselectivity. acs.org Such strategies could potentially be adapted for selective modifications of the this compound core.

Use as a Building Block in Multi-Step Syntheses

The structural characteristics of this compound make it a valuable building block for more elaborate molecular architectures. ambeed.com Its synthesis from 2-naphthol and a 4-methylbenzoic acid derivative is a straightforward esterification, establishing a stable yet reactive platform for subsequent reactions.

This scaffold can be employed in the synthesis of complex heterocyclic systems and other functional molecules. For example, the synthesis of a complex hydrazone derivative, 1-(2-(((2-methylbenzoyl)amino)ac)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate, showcases its use as a foundational piece in a larger molecule. In another context, related 2-naphthyl esters serve as precursors in the synthesis of quinazolinones. google.com Similarly, the anaerobic degradation pathway of 4-methylbenzoate has been studied, providing insight into the types of biochemical transformations the benzoate portion might undergo, which is relevant for designing biodegradable materials or probing biological systems. nih.gov The use of this compound as a starting material allows for a modular approach, where each part of the molecule can be independently modified in a multi-step sequence to achieve a final target with desired complexity and function.

Advanced Applications in Materials Science and Chemical Engineering

Utilization as a Monomer or Building Block in Polymer Synthesis

2-Naphthyl 4-methylbenzoate's molecular structure, featuring both naphthalene (B1677914) and benzoate (B1203000) moieties, makes it a valuable building block in polymer chemistry. ontosight.ai Its ester linkage and aromatic rings allow for its incorporation into polymer chains through various polymerization techniques. ontosight.airesearchgate.net Researchers have explored its use in creating polymers with tailored properties, leveraging the rigidity and thermal stability conferred by the naphthyl group.

The compound can be involved in chain-growth condensation polymerization, acting as an initiator for the polymerization of other monomers. researchgate.net This approach allows for the synthesis of polymers with controlled molecular weights. Furthermore, the general class of naphthyl esters is utilized in creating polymers with specific functionalities. For instance, the synthesis of liquid crystalline poly(phosphate ester)s has been achieved through the polycondensation of monomers containing biphenyl (B1667301) and phenyloxy-phosphorodichloridate groups, highlighting the role of aromatic esters in forming mesogenic polymers. researchgate.net The reactivity of the naphthyl and benzoate portions of the molecule provides versatility for its use as an intermediate in the synthesis of complex organic molecules, which can then be used to create new materials. ontosight.ai

Applications in Organic Electronics and Photonics

The optical and electrical properties of materials derived from this compound are a key area of investigation for applications in organic electronics and photonics. The inherent aromaticity of the compound suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. google.comresearchgate.net

A related compound, 2-Aminopyridinium 4-methylbenzoate Dihydrate (2A4M), has been synthesized and studied for its nonlinear optical (NLO) properties. nih.gov Single crystals of 2A4M were found to have a wide optical band gap of 2.9 eV and a refractive index of 1.40 at 1200 nm. nih.gov Crucially, its second harmonic generation (SHG) efficiency was determined to be 3.03 times that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov This significant NLO activity underscores the potential of this compound derivatives in photonic applications.

Furthermore, studies on meso-substituted thien-2-yl Zn(II) porphyrins have utilized a related compound, zinc(II)-5-(4-methylbenzoate)-10,20-diphenylporphyrin, as a reference system to investigate electronic and photophysical properties. researchgate.netrochfordlab.com These studies, which are crucial for developing materials for applications like photoacoustic imaging, demonstrate how the electronic properties of such systems can be tuned, indicating that derivatives of this compound could be engineered for specific optical and electronic functions. researchgate.netrochfordlab.com

Role in Liquid Crystalline Materials

Derivatives of this compound have been shown to exhibit liquid crystalline properties, which are of significant interest for display technologies and other applications. scirp.orgscirp.org The elongated, rod-like structure of these molecules, a key characteristic of calamitic mesogens, is conducive to the formation of liquid crystal phases. scirp.org

A study on a homologous series of aromatic naphthalene-2-yl-4-(alkoxy) benzoates revealed that single-tail materials with the ester attached to the naphthalene ring at position 2 display mesogenic behavior. scirp.orgscirp.org Specifically, some of these materials exhibit a monophasic nematic phase, while others show biphasic nematic and smectic A phases. scirp.orgscirp.org The type of mesophase and the transition temperatures are influenced by the length of the alkoxy chain attached to the benzoate group. researchgate.net

Another series of naphthyl esters, 2-naphthyl-4'-alkoxy benzoates, also demonstrated enantiotropic nematic phases over a considerable temperature range when a single alkyloxy chain was present. researchgate.net This research highlights the critical role of the molecular structure, including the number and length of flexible chains, in determining the liquid crystalline properties of these materials. researchgate.net

Table 1: Mesogenic Properties of Naphthalene-2-yl-4-(alkoxy) Benzoates

| Compound | Number of Carbons in Alkoxy Chain | Mesophases Observed |

| ZH 14 | 12 | Nematic, Smectic A |

| ZH 35 | 10 | Nematic, Smectic A |

| ZH 29 | Not specified | Nematic |

| ZH 32 | Not specified | Nematic |

Data sourced from studies on homologous series of aromatic ester materials. scirp.orgscirp.org

Development of Specialty Chemicals and Intermediates

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its structure allows for a range of chemical transformations, making it a versatile building block in organic synthesis. ontosight.ai

The compound can undergo hydrolysis to yield 2-naphthol (B1666908) and benzoic acid, and the ester group can be reduced to an alcohol. Furthermore, the aromatic rings can undergo electrophilic substitution reactions. These reactive sites allow for the synthesis of more complex molecules with specific functionalities. For instance, it is a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.

A patent describes a process for preparing 2-(4-methylphenyl)benzoic acid esters, which are key intermediates in the synthesis of "Sartans," a class of antihypertensive drugs. google.com While not directly synthesizing this compound, this highlights the industrial importance of related methylbenzoate derivatives as intermediates. The synthesis of various complex molecules, such as 1-(2-(2-methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate and 1-(2-(2-hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate, further illustrates the role of the this compound scaffold in creating new chemical entities. sigmaaldrich.comsigmaaldrich.com

Catalysis and Catalytic Processes Involving 2 Naphthyl 4 Methylbenzoate

Role of 2-Naphthyl 4-Methylbenzoate in Transesterification Catalysis

Current scientific literature does not indicate that this compound acts as a catalyst for transesterification. Instead, as an aromatic ester, it functions as a substrate in transesterification reactions. This process involves the transformation of one ester into another by exchanging its aryloxy group (the naphthyloxy group, in this case) with an alkoxy group from an alcohol. rsc.orgmasterorganicchemistry.com The reaction is an equilibrium process and can be catalyzed by acids, bases, or organometallic complexes. rsc.orgmasterorganicchemistry.com

The transesterification of aryl esters, such as this compound, with alcohols is a well-established, though challenging, transformation. rsc.org Various catalytic systems have been developed to facilitate this reaction efficiently. These include:

Base Catalysis : Under basic conditions, an alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Acid Catalysis : In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com

Alkali Metal Catalysis : Heterogeneous catalysts, such as potassium carbonate (K₂CO₃), have been shown to be effective for the transesterification of aryl esters with phenols. The alkali metal ion is thought to be involved in the activation of the C(acyl)-O bond. rsc.org

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating the transesterification of esters with alcohols under mild conditions. researchgate.net

Lewis Acid Catalysis : Metal salts, such as indium(III) iodide (InI₃), can act as Lewis acid catalysts to promote the reaction. researchgate.net

For this compound, a transesterification reaction with an alcohol (e.g., ethanol) would yield ethyl 4-methylbenzoate and 2-naphthol (B1666908), driven by the presence of a suitable catalyst and reaction conditions.

Catalytic Synthesis of this compound

The direct catalytic synthesis of this compound is primarily achieved through the esterification of 2-naphthol with 4-methylbenzoic acid or its more reactive derivatives, such as 4-methylbenzoyl chloride. This transformation is typically facilitated by acid or base catalysts.

One of the most common methods is acid-catalyzed esterification , also known as Fischer esterification. This involves reacting 2-naphthol with 4-methylbenzoic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. A more reactive approach uses 4-methylbenzoyl chloride instead of the carboxylic acid, which can be performed in the presence of a base like pyridine (B92270). The pyridine acts as a catalyst and also as a scavenger for the hydrogen chloride (HCl) byproduct. vulcanchem.com

Another prevalent method is the Schotten-Baumann reaction , which occurs under biphasic conditions. In this process, 4-methylbenzoyl chloride is added to a solution of 2-naphthol in an aqueous alkali, such as sodium hydroxide (B78521). vulcanchem.com

A more recent, metal-free approach involves the oxidative self-esterification of alcohols catalyzed by a basic ionic liquid. For instance, 4-methylbenzyl alcohol can be converted to 4-methylbenzyl 4-methylbenzoate using 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) as the catalyst and oxygen as the oxidant, demonstrating an alternative catalytic route to forming the 4-methylbenzoate ester linkage. nih.gov

The following table summarizes typical catalytic methods for the synthesis of aryl esters analogous to this compound.

| Catalytic Method | Reactant 1 | Reactant 2 | Catalyst/Promoter | General Conditions |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-Naphthol | 4-Methylbenzoyl Chloride | Pyridine | Anhydrous organic solvent (e.g., DCM), reflux. vulcanchem.com |

| Schotten-Baumann Reaction | 2-Naphthol | 4-Methylbenzoyl Chloride | Sodium Hydroxide (NaOH) | Biphasic system (e.g., water/diethyl ether). vulcanchem.com |

| Fischer-Speier Esterification | 2-Naphthol | 4-Methylbenzoic Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol or with water removal. |

Applications as a Ligand or Promoter in Organometallic Catalysis

There is currently no direct evidence in the scientific literature of this compound being widely used as a ligand or promoter in organometallic catalysis. However, its constituent functional groups—the benzoate (B1203000) and naphthyl moieties—are found in various established ligands and catalysts, suggesting its potential for such applications.

Aromatic esters can participate in transition-metal-catalyzed reactions, often as substrates where the C(acyl)-O bond is activated by a metal center. nih.gov This interaction implies a coordinating ability. The ester's carbonyl oxygen possesses lone pairs of electrons that can donate to a Lewis acidic metal center.

Key precedents for its potential role include:

Benzoate Ligands : Phosphinegold(I) benzoate complexes are known catalysts. In these systems, substituted benzoate anions act as ligands that can modulate the catalyst's reactivity and selectivity. For example, in gold-catalyzed hydroamination reactions, a 4-nitrobenzoate (B1230335) ligand was found to provide an ideal balance between catalytic activity and enantioselectivity. acs.orgnih.gov This demonstrates the utility of the benzoate framework as a tunable component in a catalyst system.

Naphthyl Groups in Ligands : The naphthyl group is a common structural element in ligands for asymmetric catalysis. Its rigid and sterically defined structure is advantageous. For example, halogen-bridged methylnaphthyl (MeNAP) palladium dimers have been developed as versatile precatalysts for various cross-coupling reactions. researchgate.net

Aromatic Esters in C-H Activation : In iridium-catalyzed C-H borylation reactions, aromatic esters are used as substrates where the ester group directs the catalyst to a specific position on the aromatic ring, implying a coordinating interaction between the ester and the metal catalyst. acs.org

Theoretically, this compound could coordinate to a metal center through the carbonyl oxygen or through the π-electron systems of its two aromatic rings (naphthalene and tolyl). Such coordination could be explored in the design of new catalysts where the compound might act as a ligand to influence the steric and electronic environment of a metal, thereby controlling catalytic activity and selectivity.

Molecular Imprinting and Biomimetic Catalysis